1-(3-CHLORO-PHENYL)-PENTAN-1-ONE

Catalog No.
S6595424
CAS No.
42916-71-2
M.F
C11H13ClO
M. Wt
196.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-CHLORO-PHENYL)-PENTAN-1-ONE

CAS Number

42916-71-2

Product Name

1-(3-CHLORO-PHENYL)-PENTAN-1-ONE

IUPAC Name

1-(3-chlorophenyl)pentan-1-one

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

InChI

InChI=1S/C11H13ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3

InChI Key

SRUBVCJGKTWMOH-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

CCCCC(=O)C1=CC(=CC=C1)Cl

1-(3-Chloro-phenyl)-pentan-1-one, also known as 3-chloro-desoxybenzoin, is an organic compound classified as an aryl ketone. Its molecular structure features a phenyl ring substituted with a chlorine atom at the third position, linked to a carbonyl group (C=O) and a five-carbon aliphatic chain (pentane). This configuration imparts unique electronic properties to the compound, primarily due to the electron-withdrawing nature of the chlorine substituent, which can influence its reactivity and biological activity.

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Typical of ketones:

  • Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic conditions. This reaction transforms the ketone into 3-chlorobenzoic acid.
  • Reduction: It can be reduced to form the corresponding alcohol, 1-(3-chloro-phenyl)-pentanol, using reducing agents like lithium aluminum hydride (LiAlH4) in dry ether.
  • Substitution: The chlorine atom on the phenyl ring is susceptible to nucleophilic substitution reactions. Under appropriate conditions, nucleophiles such as amines or thiols can replace the chlorine atom, leading to various substituted phenyl ketones.

The synthesis of 1-(3-Chloro-phenyl)-pentan-1-one typically involves a Friedel-Crafts acylation reaction. This method utilizes 3-chlorobenzoyl chloride and pentan-1-one as starting materials, with aluminum chloride (AlCl3) serving as a catalyst under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction is conducted at controlled temperatures to optimize yield and purity.

1-(3-Chloro-phenyl)-pentan-1-one finds applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities, contributing to research in antimicrobial and anti-inflammatory agents.
  • Medicine: Ongoing research explores its application as a lead compound for developing new pharmaceuticals.
  • Industry: It is utilized in producing specialty chemicals and acts as a precursor in synthesizing agrochemicals.

The interaction studies of 1-(3-Chloro-phenyl)-pentan-1-one focus on its ability to bind with various enzymes and receptors within biological systems. These interactions may lead to significant alterations in metabolic pathways, particularly those involved in bacterial growth and inflammation. Understanding these interactions is crucial for assessing its potential therapeutic applications.

Several compounds share structural similarities with 1-(3-Chloro-phenyl)-pentan-1-one. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(4-Chloro-phenyl)-pentan-1-one25017-08-7Chlorine at the para position
1-(2-Chloro-phenyl)-pentan-1-oneNot ListedChlorine at the ortho position
1-(3-Bromo-phenyl)-pentan-1-oneNot ListedBromine substitution instead of chlorine
2-(4-Chlorophenyl)acetophenone6332-83-8Contains an acetophenone structure
6-Chloro-2,3-dihydroinden-1-one14548-38-0Different ring structure

Uniqueness

The uniqueness of 1-(3-Chloro-phenyl)-pentan-1-one lies in the specific position of the chlorine atom on the phenyl ring. This positional variation can significantly affect its reactivity and biological activity compared to similar compounds. For example, compounds with chlorine at different positions or other halogen substitutions may exhibit distinct pharmacokinetic and pharmacodynamic properties, influencing their potential applications in medicinal chemistry.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

196.0654927 g/mol

Monoisotopic Mass

196.0654927 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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